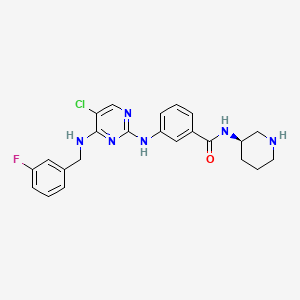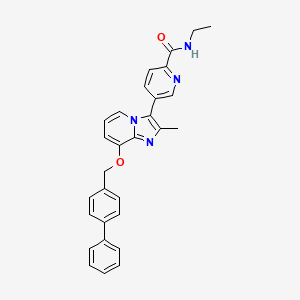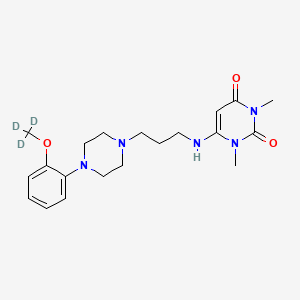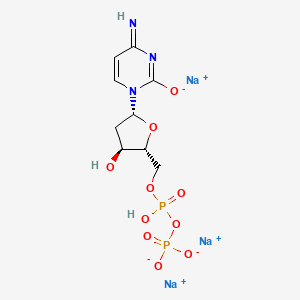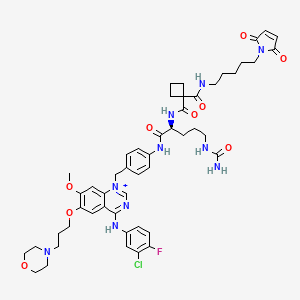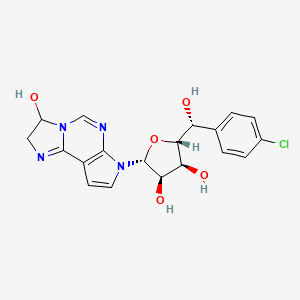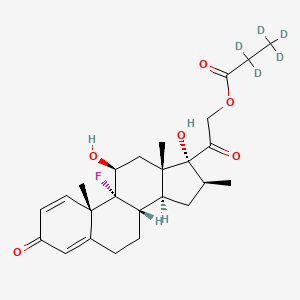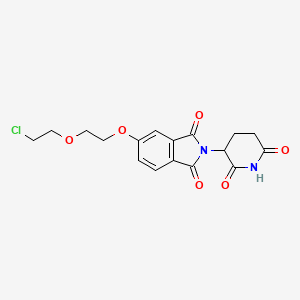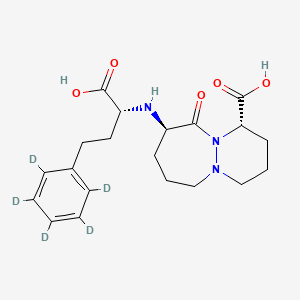
Cilazaprilat-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cilazaprilat-d5 is a deuterium-labeled derivative of Cilazaprilat, which is an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril . Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which can affect the pharmacokinetic and metabolic profiles of the compound .
Méthodes De Préparation
The synthesis of Cilazaprilat-d5 involves the incorporation of deuterium into the Cilazaprilat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents . The industrial production of this compound typically involves the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Hydrolysis: Conversion of the deuterated precursor into this compound through hydrolysis reactions.
Purification: Isolation and purification of the final product using techniques such as chromatography.
Analyse Des Réactions Chimiques
Cilazaprilat-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Cilazaprilat-d5 is widely used in scientific research due to its stable isotope labeling, which makes it an excellent tracer for quantitation during drug development . Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Bioequivalence Studies: Used in comparing the bioavailability of different drug formulations.
Mécanisme D'action
Cilazaprilat-d5, like Cilazaprilat, inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . By inhibiting this enzyme, this compound reduces the production of angiotensin II, leading to decreased vasoconstriction and reduced blood pressure . This mechanism involves the binding of this compound to the active site of ACE, blocking its activity .
Comparaison Avec Des Composés Similaires
Cilazaprilat-d5 is unique due to its deuterium labeling, which distinguishes it from other ACE inhibitors. Similar compounds include:
Cilazapril: The parent compound, which is a prodrug converted to Cilazaprilat in the body.
Enalaprilat: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Lisinopril: An ACE inhibitor that is not a prodrug and is active in its administered form.
This compound’s uniqueness lies in its deuterium labeling, which can provide insights into the pharmacokinetics and metabolism of the compound, making it valuable for research purposes .
Propriétés
Formule moléculaire |
C20H27N3O5 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(4S,7R)-7-[[(1R)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid |
InChI |
InChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17+/m1/s1/i1D,2D,3D,6D,7D |
Clé InChI |
UVAUYSRYXACKSC-ZATIPLLMSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)O)N[C@@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O)[2H])[2H] |
SMILES canonique |
C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


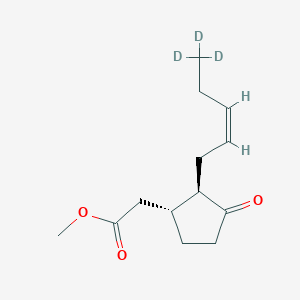
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
